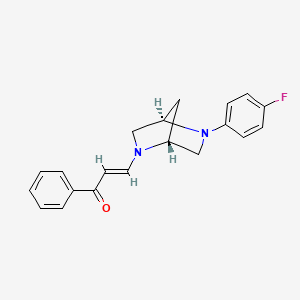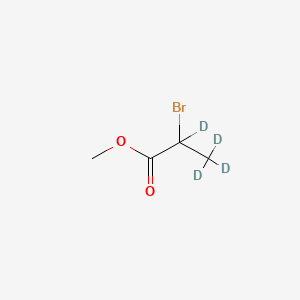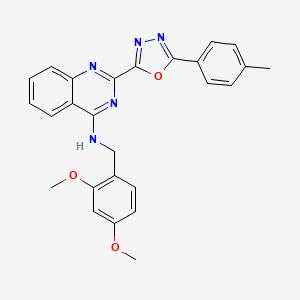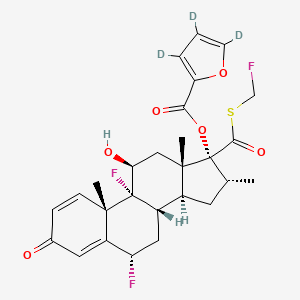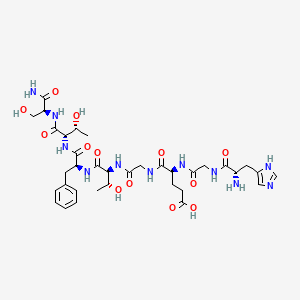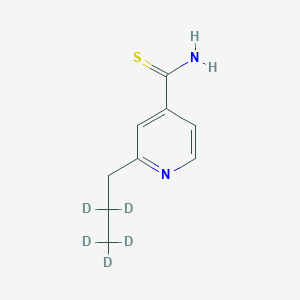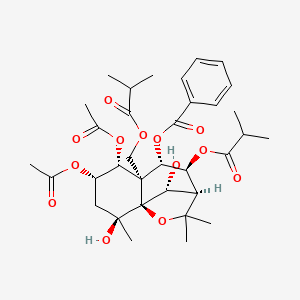
Angulatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angulatin A is a natural product found in the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a molecular formula of C₃₄H₄₆O₁₃ and a molecular weight of 662.72 g/mol . This compound is known for its various biological activities, including insecticidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angulatin A can be extracted from the root bark of Celastrus angulatus. The extraction process involves macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) . The compound is then purified and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing the extracted compound with emulsifying agents, penetrating agents, and organic solvents at room temperature. This mixture is stirred until fully dissolved, resulting in an emulsion oil of this compound . This method is cost-effective and environmentally friendly, with minimal toxicity to non-target organisms .
Analyse Des Réactions Chimiques
Types of Reactions: Angulatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Angulatin A has a wide range of scientific research applications:
Mécanisme D'action
Angulatin A exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in insects, disrupting their normal physiological processes and leading to insecticidal activity . The compound’s mechanism of action involves inhibiting key enzymes involved in insect metabolism and growth .
Comparaison Avec Des Composés Similaires
Angulatin A is unique among sesquiterpene polyol esters due to its specific structure and biological activities. Similar compounds include:
Angulatin J: Another sesquiterpene polyol ester isolated from Celastrus angulatus.
Chinese bittersweet alkaloid A and B: Sesquiterpene pyridine alkaloids with similar insecticidal properties.
Compared to these compounds, this compound has distinct structural features and a broader range of biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C34H46O13 |
|---|---|
Poids moléculaire |
662.7 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34-/m0/s1 |
Clé InChI |
HAHJPPZGVANYSD-PNVCEFGPSA-N |
SMILES isomérique |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
